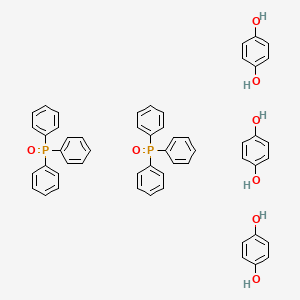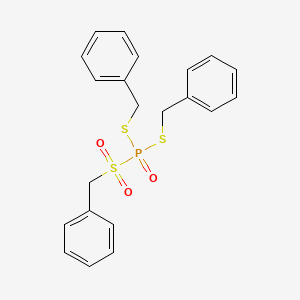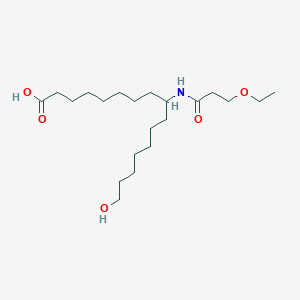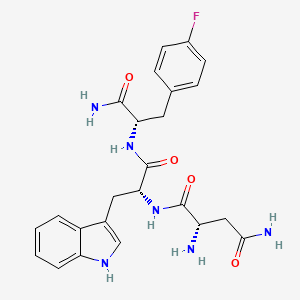
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: L-asparagine, D-tryptophan, and 4-fluoro-L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The fluorine atom on the phenylalanine residue can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-D-tryptophyl-phenylalaninamide
- L-Asparaginyl-D-tryptophyl-4-chloro-L-phenylalaninamide
- L-Asparaginyl-D-tryptophyl-4-methyl-L-phenylalaninamide
Uniqueness
L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is unique due to the presence of the fluorine atom on the phenylalanine residue. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar peptides.
Properties
CAS No. |
752250-89-8 |
|---|---|
Molecular Formula |
C24H27FN6O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H27FN6O4/c25-15-7-5-13(6-8-15)9-19(22(28)33)30-24(35)20(31-23(34)17(26)11-21(27)32)10-14-12-29-18-4-2-1-3-16(14)18/h1-8,12,17,19-20,29H,9-11,26H2,(H2,27,32)(H2,28,33)(H,30,35)(H,31,34)/t17-,19-,20+/m0/s1 |
InChI Key |
IVEFUXLILVHXAP-YSIASYRMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)F)C(=O)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)F)C(=O)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
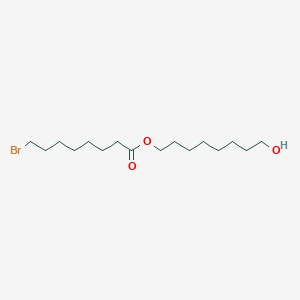
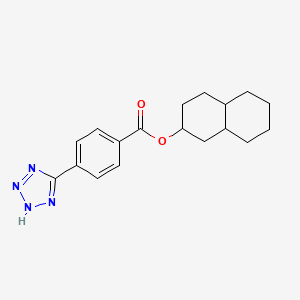
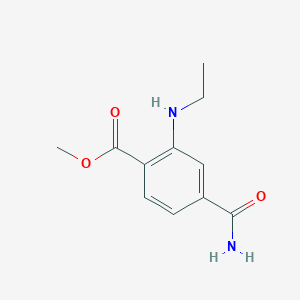

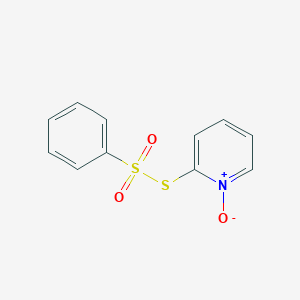
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
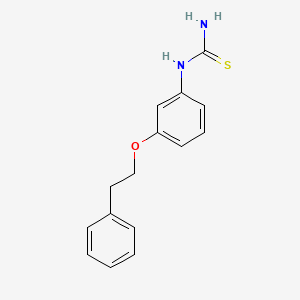
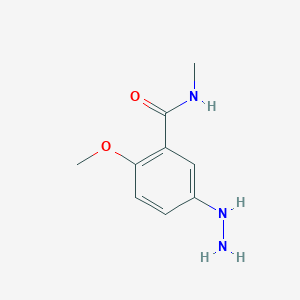
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
